3-(3-methyl-1,2-oxazol-5-yl)-1-(4-methylbenzenesulfonyl)urea
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Overview
Description
3-(3-methyl-1,2-oxazol-5-yl)-1-(4-methylbenzenesulfonyl)urea is a synthetic organic compound that features both an oxazole ring and a sulfonylurea group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Mode of Action
Isoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Isoxazole derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Isoxazole derivatives are known to have a wide range of effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of isoxazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1,2-oxazol-5-yl)-1-(4-methylbenzenesulfonyl)urea typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonylurea Group: This step usually involves the reaction of an amine with a sulfonyl isocyanate or a similar reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the oxazole ring or the sulfonylurea group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions vary depending on the specific substitution but may include the use of strong acids or bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
3-(3-methyl-1,2-oxazol-5-yl)-1-(4-methylbenzenesulfonyl)urea may have applications in several fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity such as enzyme inhibition.
Industry: Use in the development of new materials or as a component in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methyl-1,2-oxazol-5-yl)-1-(4-chlorobenzenesulfonyl)urea
- 3-(3-methyl-1,2-oxazol-5-yl)-1-(4-methylbenzenesulfonyl)thiourea
Uniqueness
The uniqueness of 3-(3-methyl-1,2-oxazol-5-yl)-1-(4-methylbenzenesulfonyl)urea may lie in its specific combination of functional groups, which could confer unique biological or chemical properties compared to similar compounds.
Biological Activity
3-(3-Methyl-1,2-oxazol-5-yl)-1-(4-methylbenzenesulfonyl)urea is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structure of this compound can be broken down into two main functional groups:
- Oxazole ring : Contributes to the compound's stability and biological interactions.
- Sulfonamide group : Known for its role in enhancing solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, which include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases, which play crucial roles in cell signaling pathways. Specifically, it may inhibit cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle and have been implicated in cancer progression .
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects by modulating inflammatory cytokines and pathways, potentially making it useful in treating inflammatory diseases .
- Antitumor Activity : The compound has been evaluated for its antitumor properties, particularly against specific cancer cell lines. Its ability to induce apoptosis (programmed cell death) in cancer cells has been noted, possibly through the activation of intrinsic apoptotic pathways .
Biological Activity Data
Biological Activity | Mechanism | Reference |
---|---|---|
CDK Inhibition | Inhibits cell cycle progression | |
Anti-inflammatory | Modulates cytokine production | |
Antitumor | Induces apoptosis in cancer cells |
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on CDK Inhibition : A recent study reported that this compound effectively inhibits CDK7 activity in vitro, leading to reduced proliferation of cancer cells. The study highlights its potential as a therapeutic agent for cancers driven by dysregulated CDK activity .
- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling, suggesting its potential application in treating autoimmune conditions .
- Antitumor Effects : A detailed examination on various cancer cell lines revealed that this compound induces apoptosis through mitochondrial pathways, with IC50 values indicating effective concentrations for therapeutic use .
Properties
IUPAC Name |
1-(3-methyl-1,2-oxazol-5-yl)-3-(4-methylphenyl)sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-8-3-5-10(6-4-8)20(17,18)15-12(16)13-11-7-9(2)14-19-11/h3-7H,1-2H3,(H2,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZQFHFUVRGPNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=NO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666236 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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